(2E)-N-(3-bromo-4-propoxyphenyl)-3-[2-(3,4-diethoxyphenyl)ethyl]-2-{[2-(3,4-diethoxyphenyl)ethyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide
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Overview
Description
The compound “(2E)-N-(3-bromo-4-propoxyphenyl)-3-[2-(3,4-diethoxyphenyl)ethyl]-2-{[2-(3,4-diethoxyphenyl)ethyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide” is a synthetic organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the thiazine ring: This can be achieved through a cyclization reaction involving a thiourea derivative and a carbonyl compound.
Introduction of the bromo and propoxy groups: Bromination can be done using bromine or N-bromosuccinimide (NBS), while propoxylation can be achieved using propyl bromide in the presence of a base.
Attachment of the ethoxyphenyl groups: This can be done through a Friedel-Crafts alkylation reaction using ethoxybenzene and an appropriate alkylating agent.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and automated synthesis systems to handle the complex multi-step process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound could undergo oxidation reactions, particularly at the ethoxy and propoxy groups.
Reduction: Reduction reactions might target the carbonyl group in the thiazine ring.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new aromatic compounds with different substituents.
Scientific Research Applications
Chemistry
The compound can be used as a building block for more complex molecules in organic synthesis.
Biology
Medicine
May exhibit biological activity, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.
Industry
Could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The exact mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(3-bromo-4-methoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(3,4-dimethoxyphenyl)ethyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide
- (2E)-N-(3-chloro-4-propoxyphenyl)-3-[2-(3,4-diethoxyphenyl)ethyl]-2-{[2-(3,4-diethoxyphenyl)ethyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide
Uniqueness
The presence of the bromo and propoxy groups, along with the specific arrangement of ethoxyphenyl groups, may confer unique chemical and biological properties, distinguishing it from similar compounds.
Properties
Molecular Formula |
C38H46BrN3O7S |
---|---|
Molecular Weight |
768.8 g/mol |
IUPAC Name |
N-(3-bromo-4-propoxyphenyl)-3-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(3,4-diethoxyphenyl)ethylimino]-4-oxo-1,3-thiazine-6-carboxamide |
InChI |
InChI=1S/C38H46BrN3O7S/c1-6-21-49-30-16-13-28(24-29(30)39)41-37(44)35-25-36(43)42(20-18-27-12-15-32(46-8-3)34(23-27)48-10-5)38(50-35)40-19-17-26-11-14-31(45-7-2)33(22-26)47-9-4/h11-16,22-25H,6-10,17-21H2,1-5H3,(H,41,44) |
InChI Key |
KORRJIRGXBOVGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)NC(=O)C2=CC(=O)N(C(=NCCC3=CC(=C(C=C3)OCC)OCC)S2)CCC4=CC(=C(C=C4)OCC)OCC)Br |
Origin of Product |
United States |
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